5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-15-13(11(9-20)8-18-10)7-14(17(22)23-15)16(21)19-12-5-3-2-4-6-12/h2-8,20H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYANHJRMOPLZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction proceeds smoothly via the formation of a non-isolable intermediate, which then reacts with nucleophilic reagents such as aromatic amines in boiling acetic acid to give the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide.
Reduction: Formation of 5-(hydroxymethyl)-8-methyl-2-hydroxy-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is characterized by its unique pyrano-pyridine structure, which contributes to its biological activity. The compound's molecular formula is CHNO, indicating the presence of hydroxymethyl, methyl, and phenyl groups that enhance its reactivity and potential interactions with biological targets .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A synthesis and evaluation of novel derivatives indicated that modifications to the pyrano-pyridine framework could lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited enhanced activity against breast and colon cancer cells, suggesting a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .
SARS-CoV-2 Inhibition
In the context of the COVID-19 pandemic, compounds related to this compound have shown potential as inhibitors of SARS-CoV-2. The ability to modify the chemical structure to enhance binding affinity with viral proteins presents a strategic approach in developing antiviral agents against COVID-19 and related coronaviruses .
Kinase Inhibition
The compound has also been explored for its kinase inhibitory properties. Kinases play crucial roles in various signaling pathways associated with cancer and other diseases. By targeting specific kinases, derivatives of this compound could serve as leads in developing new therapeutic agents aimed at modulating these pathways effectively .
Synthesis and Multicomponent Reactions
The synthesis of this compound often involves multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simpler precursors, facilitating the exploration of structure–activity relationships (SAR) in drug development. The efficiency of MCRs is particularly advantageous in generating libraries of compounds for screening against biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Key Structural Variations
The following table highlights structural differences between the target compound and its analogs:
Functional Group Impact on Properties
Oxo vs. Analogs with 2-imino groups (e.g., ) introduce a basic nitrogen, which may alter pH-dependent solubility or binding kinetics.
Substituents on the Carboxamide Phenyl Ring: Chloro and Methoxy Groups: Present in all analogs (e.g., ), these electron-withdrawing groups (Cl) and electron-donating groups (OCH₃) modulate electronic properties and metabolic stability. Ethyl Group: In , the 4-ethylphenyl substituent increases lipophilicity (LogP ~3.5 vs.
Hydroxymethyl Group :
- Present in all compounds, this group enhances water solubility and may participate in hydrogen bonding with target proteins.
Pharmacological and Physicochemical Comparisons
Research Findings
- The phenylamide group may confer selectivity for aromatic pocket-binding targets .
- Compound : Screened in kinase assays (STL135222, ), showing IC₅₀ values <1 µM for JAK2 inhibition. The chloro and dimethoxy groups enhance target affinity but reduce metabolic stability in hepatic microsomes .
- K227-0765 : Exhibited anti-proliferative activity in cancer cell lines (IC₅₀ ~2 µM), attributed to the 3,5-dimethoxy substituent’s role in DNA intercalation .
- Compound : Demonstrated improved blood-brain barrier penetration in rodent models due to ethyl group lipophilicity, though with higher plasma protein binding (>95%) .
Biological Activity
The compound 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic derivative belonging to the pyrano-pyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Condensation Reactions : Combining phenyl derivatives with pyranone intermediates.
- Cyclization : Formation of the pyrano-pyridine framework through cyclization reactions.
- Functionalization : Introduction of hydroxymethyl and carboxamide groups to enhance biological activity.
The yield and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, benzopsoralens, which share structural similarities, have shown marked antiproliferative effects in various cancer cell lines by inhibiting topoisomerase II activity. This suggests that the target compound may also possess similar mechanisms of action, potentially leading to its use in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Inhibiting topoisomerase II can prevent DNA replication in cancer cells, leading to apoptosis.
- Phototoxicity : Some derivatives exhibit increased activity upon UVA activation, suggesting potential applications in photochemotherapy .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have demonstrated that the compound can induce cell death in various cancer cell lines. The effectiveness varies based on structural modifications and the presence of functional groups that enhance interaction with cellular targets.
Case Studies
-
Study on Antiproliferative Effects : A study highlighted that derivatives similar to the target compound were effective against breast cancer cell lines, showing a dose-dependent response in cell viability assays.
Compound Cell Line IC50 (µM) 5-(Hydroxymethyl)-8-methyl... MCF-7 12.5 Benzopsoralen MCF-7 10.0 - Mechanistic Insights : Research indicated that certain structural modifications increased the binding affinity to topoisomerase II, enhancing the anticancer efficacy of these compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrano[2,3-c]pyridine core, and how can reaction conditions be optimized?
- The pyrano-pyridine scaffold can be synthesized via cyclocondensation of substituted pyridinecarboxamides with α,β-unsaturated carbonyl compounds. Key steps include controlling regioselectivity using acid catalysts (e.g., POCl₃) and optimizing temperature (80–120°C) to minimize side reactions . For hydroxymethyl group introduction, protective strategies (e.g., silylation) may prevent undesired oxidation during synthesis .
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?
- 1H/13C NMR : Analyze aromatic proton splitting patterns (δ 6.5–8.5 ppm) and carbonyl signals (δ ~165–175 ppm) .
- IR Spectroscopy : Confirm the 2-oxo group (C=O stretch ~1680 cm⁻¹) and hydroxymethyl (-OH stretch ~3400 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with pyrano-pyridine cleavage .
Q. How can researchers validate purity and assess stability under varying storage conditions?
- Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>95%). Stability studies should monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and UV-vis spectroscopy to detect hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data?
- Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallography results. Discrepancies in bond angles (e.g., pyridine ring planarity) may arise from crystal packing effects. Software suites like WinGX and ORTEP-3 can refine structural models .
Q. How can low yields during hydroxymethyl functionalization be addressed mechanistically?
- Investigate competing pathways (e.g., oxidation to carboxylates) via LC-MS monitoring. Alternative reagents like DIBAL-H may selectively reduce ester intermediates to hydroxymethyl derivatives without over-reduction .
Q. What experimental designs elucidate substituent effects on the pyridine ring’s electronic environment?
- Combine X-ray crystallography (to assess bond lengths/angles) with NMR titration studies (e.g., using trifluoroacetic acid to probe basicity). Correlate findings with DFT-calculated NBO (Natural Bond Orbital) charges .
Q. How can synthetic byproducts from cyclization steps be characterized and minimized?
- Use high-resolution MS and 2D NMR (COSY, HSQC) to identify dimeric or rearranged byproducts. Optimize solvent polarity (e.g., switching from THF to DMF) to favor intramolecular cyclization over intermolecular coupling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data between pyrano-pyridine derivatives and analogous thieno-pyridines?
- Thieno-pyridines exhibit higher π-acidity due to sulfur’s electronegativity, altering nucleophilic attack sites. Compare frontier molecular orbitals (HOMO/LUMO) via DFT to rationalize divergent reaction pathways .
Q. What methods reconcile discrepancies in biological activity assays for structurally similar carboxamides?
- Validate assay conditions (e.g., buffer pH, solvent DMSO concentration) to ensure compound solubility. Use SPR (Surface Plasmon Resonance) to directly measure binding affinities, reducing false positives from aggregation artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
